The synthesis of 3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde typically involves the bromination of 4-[2-(dimethylamino)ethoxy]benzaldehyde. The following steps outline a common synthetic pathway:
In industrial settings, similar synthetic routes are employed but scaled up for higher yields. Quality control measures are implemented to ensure consistent product specifications and purity levels.
The molecular structure of 3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde features:
The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or computational methods such as Density Functional Theory (DFT), which provide insights into bond lengths, angles, and electronic distribution .
3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde participates in several types of chemical reactions:
Common reagents include:
The specific products formed depend on reaction conditions:
The mechanism of action for 3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde largely depends on its application in organic synthesis or biological assays.
In organic synthesis, its mode of action involves:
The efficacy and stability of this compound are influenced by environmental factors such as temperature, pH, and the presence of other reactants.
3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde has diverse applications:
3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde is a synthetically derived organic compound featuring a benzaldehyde core substituted at the 3- and 4-positions. The 3-position bears a bromine atom, while the 4-position is modified with a 2-(dimethylamino)ethoxy chain. Its systematic IUPAC name is 3-bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde, reflecting the sequential substitution pattern and functional groups [1] [4].
The molecular formula is C₁₁H₁₄BrNO₂, with a molecular weight of 272.14 g/mol [1] [4]. Key identifiers include:
The compound’s structure integrates three distinct moieties:
Table 1: Structural and Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₁H₁₄BrNO₂ |
Molecular Weight | 272.14 g/mol |
CAS Number | 938294-99-6 |
IUPAC Name | 3-bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde |
Purity (Commercial) | ≥98% |
Topological Polar Surface Area | 29.5 Ų |
Rotatable Bonds | 5 |
The synthesis of 3-bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde emerged from advances in aromatic substitution chemistry and etherification techniques. Early routes to substituted benzaldehydes involved laborious methods like the Beech reaction, where diazotized anilines were converted to aldehydes via formaldoxime intermediates—a process requiring meticulous control to avoid by-products [7]. For example, 2-bromo-4-methylbenzaldehyde was synthesized through diazotization of 2-bromo-4-methylaniline followed by reaction with formaldoxime under copper catalysis, yielding only 35–45% of the target aldehyde [7].
The integration of the 2-(dimethylamino)ethoxy group into brominated benzaldehydes represents a strategic evolution in molecular design. This side chain, known for enhancing solubility and bioactivity, is typically installed via Williamson ether synthesis. Here, 3-bromo-4-hydroxybenzaldehyde reacts with 2-(dimethylamino)ethyl chloride under basic conditions, introducing the tertiary amine functionality [1] [4]. Commercial availability (e.g., Combi-Blocks, Inc.) since the early 2000s underscores its utility as a building block for drug discovery, with CAS registration in 2006 (938294-99-6) confirming its established role in synthetic workflows [1] [4].
This compound bridges chemical synthesis, medicinal chemistry, and materials science. Its multifunctional structure enables three principal applications:
Medicinal Chemistry and Drug Discovery
The molecule serves as a precursor to bioactive hydrazone derivatives targeting microtubule affinity-regulating kinase 4 (MARK4), an enzyme implicated in cancer and neurodegenerative diseases. Researchers synthesized a library of hydrazones by condensing this aldehyde with substituted benzohydrazides. Two derivatives, H4 and H19, exhibited nanomolar-range MARK4 inhibition (exact K~i~ values not disclosed) and selective cytotoxicity against cancer cell lines [3]:
Table 2: Anticancer Activity of Hydrazone Derivatives
Derivative | IC₅₀ (MCF-7) | IC₅₀ (A549) | Target |
---|---|---|---|
H4 | 27.39 μM | 45.24 μM | MARK4 inhibitor |
H19 | 34.37 μM | 61.50 μM | MARK4 inhibitor |
These compounds disrupt cancer cell proliferation and induce apoptosis without significant toxicity to non-cancerous cells, validating the 3-bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde scaffold for targeted therapy development [3].
Chemical Synthesis
The bromine atom enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the aldehyde participates in condensations or reductions. The dimethylaminoethoxy group further permits N-alkylation or quaternary salt formation. This versatility supports the synthesis of:
Agrochemical Research
While direct studies are limited, structural analogs like 4-(2-(dimethylamino)ethoxy)benzohydrazides demonstrate bioactivity against plant pathogens. The bromine-aldehyde motif may also mimic terpene-derived agrochemicals that disrupt insect physiology [3] .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7